molecular formula C11H13BrFNO2 B2921696 Tert-butyl (2-bromo-3-fluorophenyl)carbamate CAS No. 1525559-78-7

Tert-butyl (2-bromo-3-fluorophenyl)carbamate

Cat. No.: B2921696
CAS No.: 1525559-78-7
M. Wt: 290.132
InChI Key: HLSMRTSASZMMJZ-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-3-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C11H13BrFNO2 and its molecular weight is 290.132. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl (2-bromo-3-fluorophenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a critical intermediate in producing drugs like osimertinib (AZD9291). A study by Zhao et al. (2017) presents a rapid synthetic method for this compound, demonstrating its significance in medicinal chemistry (Zhao et al., 2017).

Development of Novel Protecting Groups

The search for novel and efficient protecting groups is a continuous pursuit in organic synthesis. This compound and related structures have been explored for this purpose. Surprenant and Lubell (2006) developed the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protection, highlighting the versatility of bromo- and fluoro-substituted carbamates in synthetic chemistry (Surprenant & Lubell, 2006).

Efficient Synthetic Methods

Lebel and Leogane (2005) described a mild and efficient one-pot Curtius rearrangement for synthesizing Boc-protected amines, showcasing the utility of tert-butyl carbamate derivatives in simplifying synthetic routes and enhancing yields (Lebel & Leogane, 2005).

Catalysis and Cross-Coupling Reactions

A study by Stambuli et al. (2002) on monomeric arylpalladium halide complexes with a hindered phosphine highlights the role of this compound in facilitating nucleophilic substitutions and cross-coupling reactions. This research provides insight into the mechanistic aspects of palladium-catalyzed processes, offering a pathway for developing more efficient catalytic systems (Stambuli et al., 2002).

Novel Reduction Strategies

The unique reactivity of this compound with ethyl perfluorooctanoate, leading to unexpected reduction products, was explored by Sokeirik et al. (2006). This study sheds light on the intricate reactivity patterns of carbamates with perfluoroalkyl ketones, contributing to the development of novel reduction strategies in organic synthesis (Sokeirik et al., 2006).

Properties

IUPAC Name

tert-butyl N-(2-bromo-3-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(13)9(8)12/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSMRTSASZMMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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